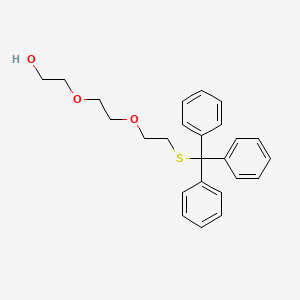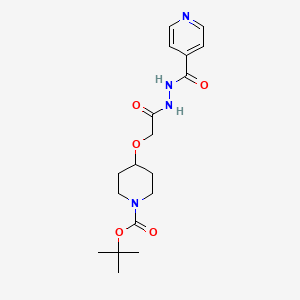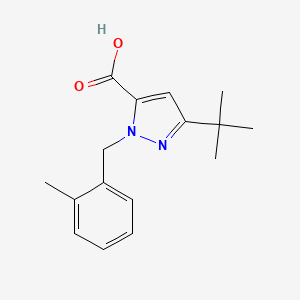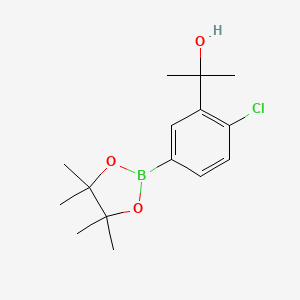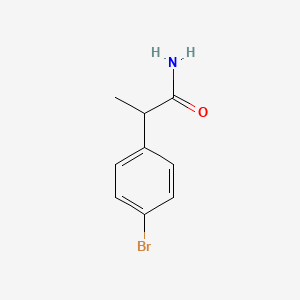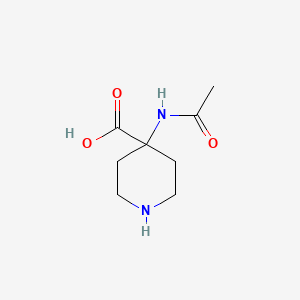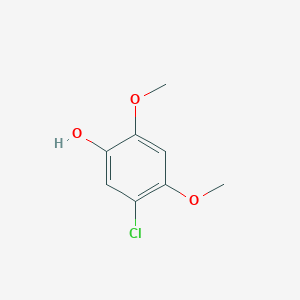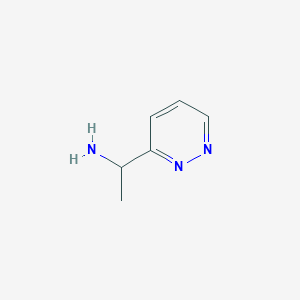
1-Pyridazin-3-ylethanamine
Descripción general
Descripción
1-Pyridazin-3-ylethanamine is a heterocyclic compound with the molecular formula C6H9N3. It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pyridazin-3-ylethanamine can be synthesized through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides high yields under neutral conditions . Another method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyridazin-3-ylethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the pyridazine ring, leading to different functionalized derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace hydrogen atoms on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various pyridazinone derivatives, which exhibit a wide range of biological activities .
Aplicaciones Científicas De Investigación
1-Pyridazin-3-ylethanamine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Pyridazin-3-ylethanamine involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives inhibit phosphodiesterase enzymes, leading to various pharmacological effects such as anti-inflammatory and cardiotonic activities . The compound’s ability to inhibit calcium ion influx is also significant in its mechanism of action .
Comparación Con Compuestos Similares
Pyridazine: A basic heterocyclic compound with similar structural features.
Pyridazinone: A derivative with an oxygen atom at the third position of the ring, exhibiting diverse pharmacological activities.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4, used in various chemical applications.
Uniqueness: 1-Pyridazin-3-ylethanamine is unique due to its specific substitution pattern and the presence of an ethanamine group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
1-pyridazin-3-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-3-2-4-8-9-6/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZCZRQAMAYGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


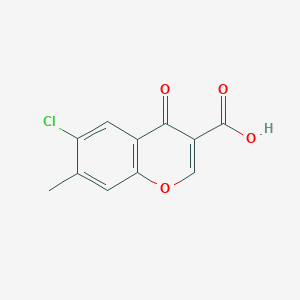
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)
